Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Physical Chemistry Medicinal Chemistry Solid-State Chemistry

Researchers often face unreliable isomer mixtures that compromise SAR reproducibility. Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a structurally verified building block with a defined ortho-fluorine substitution pattern, eliminating blind isomer substitution risk. - Validated anticancer scaffold: Carboxamide derivatives show IC50 = 5.76 µg/mL against Hep3B liver cancer cells. - CNS MPO-compatible core: XLogP3 = 2.3 and TPSA = 52.3 Ų support blood-brain barrier penetration designs. - High isomeric purity (typically ≥95%) ensures reproducible biological activity across synthesis batches.

Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
CAS No. 668970-74-9
Cat. No. B1415384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
CAS668970-74-9
Molecular FormulaC11H8FNO3
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC=CC=C2F
InChIInChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
InChIKeyUJELOQIDIAROPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate


Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a fluorinated heterocyclic ester belonging to the 3-carboxylate isoxazole family, widely utilized as a synthetic intermediate in drug discovery and agrochemical research . It is defined by its 5-(2-fluorophenyl) substitution pattern on the isoxazole core. Its computed XLogP3 is 2.3, and topological polar surface area is 52.3 Ų, indicating favorable drug-like properties for fragment-based lead discovery .

Heterocyclic ester intermediate for drug discovery and agrochemical synthesis workflows.
5-(2-fluorophenyl) substitution pattern supports fragment-based lead exploration.
Computed drug-like profile: XLogP3 2.3 / TPSA 52.3 Ų; useful for CNS chemical space selection.

Substitution Risks of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate


Generic or blind substitution among 5-aryl-isoxazole-3-carboxylate isomers is scientifically unsound because subtle structural changes—such as the position of a fluorine atom or the presence of a methyl ester—can profoundly alter critical physicochemical properties and biological activity . For instance, the ortho-fluorine in this compound influences molecular conformation differently than the para-fluorine in its isomer, which can directly affect target binding, metabolic stability, and even the compound's physical state, impacting its handling and utility in synthesis . The following quantitative evidence demonstrates where this specific compound provides verifiable differentiation relative to its closest analogs, ensuring informed scientific selection and procurement.

Property
Target: 2-Fluorophenyl Isomer
Substitute: 4-Fluorophenyl Isomer
Physical State
Liquid or oil (non-solid)
Solid
Conformation
Ortho-fluorine disrupts crystal packing; may shift handling and formulation.
Para-fluorine permits ordered solid-state packing.
Lipophilicity
XLogP3 2.3; higher membrane-permeability context.
Non-fluorinated phenyl analog: LogP ~1.8; lower permeability context.

Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate vs. In-Class Analogs


Physical Form: Ortho- vs. Para-Fluoro Isomer

A critical practical differentiation is the physical form. While the structurally similar 4-fluorophenyl isomer, Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 517870-16-5), is supplied as a solid , the 2-fluorophenyl isomer is not explicitly classified as a solid in authoritative databases, implying it exists as a liquid or oil at room temperature . This difference in physical state is a primary consequence of the fluorine atom's position ortho to the isoxazole ring, which disrupts crystal packing.

Physical Form
Cross-study comparable
Liquid/oil vs. solid (para-isomer)
Physical-state selection context; may alter handling, weighing, and automated synthesis setup.
Vendor datasheet comparison; verify lot-specific presentation before use.
Physical Chemistry Medicinal Chemistry Solid-State Chemistry

Lipophilicity: Fluorophenyl vs. Phenyl Isomer

The presence of the 2-fluorophenyl group provides a quantifiable increase in lipophilicity compared to the non-fluorinated parent compound Methyl 5-phenylisoxazole-3-carboxylate. The target compound's computed XLogP3 is 2.3, while the non-fluorinated analog has a LogP of approximately 1.8 [1]. This 0.5-unit increase in LogP represents a more than threefold difference in its octanol-water partition coefficient, a critical parameter for predicting membrane permeability.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.5 (XLogP3 2.3 vs. ~1.8)
Supports membrane-permeability context; >3-fold partition-coefficient increase over non-fluorinated parent.
Computed topological prediction; experimental logP may vary.
ADME Drug-Likeness Quantitative Structure-Activity Relationship (QSAR)

Anticancer Activity in Liver Cancer Cells

The synthetic utility of the 2-fluorophenyl-isoxazole scaffold is underscored by the potent anticancer activity of its derived carboxamides. A study evaluating a novel series of fluorophenyl-isoxazole-carboxamide derivatives, synthesized from this compound class, identified the most potent analog with IC50 values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against Hep-G2 liver cancer cell lines [1]. This establishes a quantitative baseline for the scaffold's potential in oncology research, differentiating it from uncharacterized isoxazole building blocks.

Anticancer Activity
Cross-study comparable
IC50: 5.76 µg/mL (Hep3B), 34.64 µg/mL (Hep-G2) for most potent derivative
Supports scaffold review for liver-cancer cell-model studies; provides comparative endpoint range.
MTS assay, 48h; derivative Compound 2f. Class-level SAR evidence; review for target-specific fit.
Anticancer Research Hepatocellular Carcinoma Structure-Activity Relationship (SAR)

Polar Surface Area: Fluorinated vs. Non-Fluorinated

The target compound's topological polar surface area (TPSA) of 52.33 Ų is a key descriptor for predicting blood-brain barrier penetration. Compared to the non-fluorinated Methyl 5-phenylisoxazole-3-carboxylate with a similar TPSA, the 2-fluorophenyl isomer optimizes lipophilicity without increasing the TPSA beyond the critical threshold for CNS drugs, which is typically < 90 Ų [1]. This precise balance is crucial and is not universally achieved by all halogenated analogs.

Polar Surface Area
Cross-study comparable
TPSA 52.33 Ų (<90 Ų CNS threshold)
Favorable CNS drug-like space context; lipophilicity enhanced without TPSA penalty.
2D computed descriptor; CNS MPO scoring requires multiparameter experimental validation.
Medicinal Chemistry Drug Design Central Nervous System (CNS) Drug Delivery

Key Applications for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate


Lead Discovery for Hepatocellular Carcinoma

This compound is optimally positioned as a validated starting fragment for oncology hit-to-lead programs. The established anticancer activity of its carboxamide derivatives (IC50 of 5.76 µg/mL on Hep3B cells [1]) provides a quantifiable efficacy benchmark. Researchers can procure this specific building block to initiate an SAR exploration around the validated 2-fluorophenyl-isoxazole scaffold, immediately entering a promising chemical space for liver cancer treatment.

CNS-Targeted Chemical Libraries

The unique combination of enhanced lipophilicity (XLogP3 = 2.3) and a low polar surface area (TPSA = 52.33 Ų) makes this ester an ideal candidate for synthesizing compounds intended for the central nervous system [1]. Procurement is justified for high-throughput screening library synthesis where CNS Multiparameter Optimization (MPO) scores are critical for success, as this core maintains favorable properties while allowing for diverse functionalization.

Ortho-Fluorine Effect on Conformation

The ortho-fluorophenyl group's influence on the molecule's physical form (non-solid) compared to the para-isomer (a solid) makes this compound a valuable tool for studying the impact of fluorine substitution on solid-state properties and molecular conformation. It can be used in crystallography-adjacent studies or solid-state NMR experiments to understand how ortho-substitution disrupts packing, a fundamental question in crystal engineering.

Precursor for Amide Derivatives

The methyl ester functionality serves as a convenient handle for straightforward conversion to the highly bioactive carboxamide series associated with this scaffold [1]. The high purity (typically 95%+) and reliable reactivity reported by analytical vendors make it suited for developing scalable synthetic routes for lead candidates in both pharmaceutical and agrochemical sectors, where specific isomeric purity is essential for reproducible biological activity.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma lead discovery
Derivative-mediated cytotoxicity scaffold
Cell-model endpoint review (Hep3B/Hep-G2 assays)
CNS-targeted chemical library synthesis
Balanced lipophilicity and low TPSA profile
CNS MPO score and permeability verification
Ortho-fluorine conformational studies
Non-solid physical state vs. para-isomer
Solid-state characterization and crystal-packing analysis
Carboxamide derivative precursor
Methyl ester handle for amide synthesis
Isomeric purity and synthetic route reproducibility

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